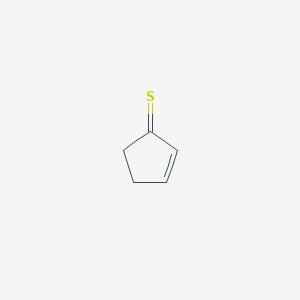

Cyclopent-2-enethione

Description

Generation via Flash Vacuum Thermolysis (FVT) and Retro-ene Reactions

Flash Vacuum Thermolysis is a powerful technique for creating highly reactive molecules by heating a precursor in a vacuum and rapidly quenching the products at low temperatures. This method is particularly suited for the synthesis of cyclopent-2-enethione via a retro-Diels-Alder reaction followed by a thio-Claisen rearrangement and a subsequent, though not always observed, retro-ene reaction. researchgate.net

The successful generation of this compound via FVT hinges on the careful design of appropriate precursors. A common strategy involves the synthesis of tricyclic sulfides that can undergo a retro-Diels-Alder reaction to eliminate a stable molecule, such as cyclopentadiene (B3395910), thereby generating a transient intermediate. researchgate.net

For instance, the FVT of specific tricyclic sulfides has been investigated as a route to cyclopentenethiones. These precursors are designed to fragment in a predictable manner under thermal conditions, leading to the formation of the desired thiocarbonyl compound. The synthesis of these precursors often involves multi-step sequences, starting from commercially available materials.

Table 1: Precursors for FVT Generation of Cyclopentenethione Derivatives

| Precursor | Intermediate Products | Final Product (Target) | Reference |

|---|---|---|---|

| Tricyclic sulfide (B99878) 2 | Allylthiocyclopentadienes (12, 13) | 5-Allylcyclopentenethione (11) | researchgate.net |

| Tricyclic sulfide 4 | Propargylthiocyclopentadienes (16, 17) | 5-Allenylcyclopentenethione (15) | researchgate.net |

The retro-ene reaction is a pericyclic process that involves the transfer of a hydrogen atom and the cleavage of a sigma bond, leading to the formation of two new pi bonds. libretexts.orgwikipedia.org In the context of this compound synthesis, a potential retro-ene reaction could eliminate a small, stable molecule like propene from an allylthio intermediate. researchgate.net

The general mechanism for a retro-ene reaction can be depicted as a concerted process occurring through a six-membered transition state. rsc.org Computational studies have supported the concerted nature of this reaction, even for gaseous immonium ions, where a single cyclic transition state connects reactants and products. rsc.org However, in the FVT of allylthio- and propargylthio-substituted cyclopentadiene precursors, the anticipated retro-ene reaction to eliminate propene or allene (B1206475) and form the parent this compound has not been observed. Instead, these intermediates undergo a thio-Claisen rearrangement. researchgate.net

The conditions for Flash Vacuum Thermolysis must be carefully controlled to favor the desired reaction pathway and efficiently trap the reactive species. Key parameters that are optimized include temperature, pressure, and the design of the cold trap.

Preparative FVT is typically carried out at high temperatures, often in the range of 600-1000 °C, under high vacuum. rsc.org The optimization of these conditions is crucial for maximizing the yield of the desired product and minimizing side reactions or decomposition. For example, in the synthesis of cyclopenta[c,d]pyrene, the identification of an intermediate at 600–900 °C helped to elucidate the reaction mechanism, while the final product was obtained in good yield at 1000 °C. rsc.org The efficiency of the process is highly dependent on the stability of the precursor and the reactivity of the target molecule.

Alternative Synthetic Routes for Related Cycloalkenethiones (Comparative Analysis)

While FVT is a powerful tool, other thermal methods have been explored for the synthesis of thiocarbonyl compounds, including cycloalkenethiones.

The thermal rearrangement of allyl sulfides can lead to the formation of various sulfur-containing compounds. For example, allyl phenyl sulfide undergoes a thio-Claisen rearrangement to produce different products. researchgate.net Similarly, the thermolysis of allyl 2-thienyl sulfide in the gas phase at 350-410 °C yields thiophene-2-thiol, di(2-thienyl) sulfide, and 2-methylthieno[2,3-b]thiophene. bgu.ac.il These transformations highlight the propensity of allyl sulfides to undergo complex rearrangements under thermal conditions, which can be a competing pathway to the desired retro-ene elimination for the formation of cycloalkenethiones.

The inherent reactivity of many thiocarbonyl compounds necessitates strategies for their stabilization. One approach is the synthesis of analogues where the thiocarbonyl group is part of a larger, more stable molecular framework. For example, thiocarbonyl derivatives of natural chlorins have been synthesized and stabilized by forming metal complexes. mdpi.comresearchgate.net Another strategy involves the incorporation of electron-withdrawing groups to stabilize the dihydropyrazine (B8608421) ring in thiocarbonyl-stabilized 1,4-dihydropyrazines. sjsu.edu While not directly producing this compound, these methods provide insight into handling and stabilizing the thiocarbonyl functional group, which is relevant for the isolation and characterization of reactive cycloalkenethiones.

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-2-ene-1-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c6-5-3-1-2-4-5/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGKGYWOHZQITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopent 2 Enethione and Its Derivatives

Enantioselective and Stereoselective Synthetic Approaches (Theoretical and Analogous)

Direct enantioselective and stereoselective synthetic methodologies specifically targeting cyclopent-2-enethione are not extensively documented in current literature. However, the analogous oxygen-containing compounds, cyclopent-2-enones, are common targets in asymmetric synthesis. The well-established strategies for preparing chiral cyclopentenones can serve as a theoretical framework and a source of analogous methods for the synthesis of chiral this compound and its derivatives. nih.govacs.orgacs.org These approaches often rely on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction.

Theoretical approaches to chiral this compound synthesis can be broadly categorized into two strategies: the asymmetric synthesis of a chiral cyclopentenone precursor followed by thionation, or the direct asymmetric synthesis using sulfur-containing starting materials.

One theoretical pathway involves the enantioselective synthesis of a cyclopent-2-enone derivative, which can then be converted to the corresponding thione. A variety of powerful methods for the asymmetric synthesis of cyclopentenones have been developed, including:

Pauson-Khand Reaction: This reaction, which involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, can be rendered enantioselective by using chiral ligands or auxiliaries. researchgate.netrsc.org A theoretical approach for this compound would involve an analogous reaction where a sulfur-containing one-carbon synthon is used in place of carbon monoxide, or a post-reaction thionation of the resulting chiral cyclopentenone.

Nazarov Cyclization: The acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones can be performed enantioselectively using chiral Brønsted or Lewis acids. researchgate.netorganic-chemistry.org An analogous strategy for a thione derivative would be theoretically plausible.

Organocatalyzed Reactions: Chiral amines or other small organic molecules can catalyze the asymmetric formation of cyclopentenone rings through various reaction cascades. nih.govresearchgate.net These methods could potentially be adapted for sulfur-containing substrates.

Nickel-Catalyzed Desymmetrization: The desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids, catalyzed by a chiral phosphinooxazoline/nickel complex, has been shown to produce highly functionalized chiral cyclopent-2-enones with excellent enantioselectivity. nih.gov This methodology could theoretically be extended to sulfur-containing analogs.

The following table summarizes selected analogous enantioselective syntheses of cyclopentenone derivatives, which could theoretically be adapted for the synthesis of this compound derivatives.

| Reaction Type | Catalyst/Auxiliary | Substrate Scope (Analogous) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Nickel-Catalyzed Desymmetrization | Chiral Phosphinooxazoline/Nickel Complex | Alkynyl malonate esters and arylboronic acids | Generally high enantioselectivities |

| Pauson-Khand Reaction | Rhodium(I)-BINAP | Prochiral 1,6-enynes | Extremely high enantioselectivities and single diastereomer |

| Aza-Piancatelli Rearrangement | Chiral Phosphoric Acid | Furylcarbinols and anilines | Excellent diastereo- and enantioselectivities |

| Michael Addition | Chiral Chinchona-based Squaramide | N-acyl-oxazolidinone-substituted cyclobutene (B1205218) and thiols | Up to 99.7:0.3 er |

An alternative theoretical approach would be the direct asymmetric synthesis of the this compound ring system. This could potentially be achieved by modifying existing cyclization strategies to incorporate a thio-carbonyl group. For instance, a variation of the Pauson-Khand reaction using a sulfur source in place of carbon monoxide, or the development of novel cyclization reactions utilizing sulfur-containing precursors, could provide a more direct route.

While these analogous methods provide a strong theoretical foundation, the development of practical and efficient enantioselective and stereoselective syntheses of this compound and its derivatives remains an area for future research. The successful adaptation of these established cyclopentenone syntheses would open up new avenues for the preparation of novel chiral sulfur-containing compounds with potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Mechanistic Pathways of Cyclopent 2 Enethione

Cycloaddition Reactions

The thiocarbonyl group in Cyclopent-2-enethione is a potent dipolarophile and dienophile, readily participating in various pericyclic reactions. Its reactivity in these transformations is significantly higher than that of the corresponding ketone, cyclopent-2-enone. thieme-connect.de

The reaction of thioketones with diazo compounds like diazomethane is a classic example of a [3+2]-cycloaddition, also known as a 1,3-dipolar cycloaddition. This reaction can proceed through competing mechanistic pathways, leading to different products depending on the reaction conditions and substituents.

One possible pathway is a concerted [3+2] cycloaddition of the diazomethane dipole across the C=S bond, which initially forms a five-membered heterocyclic intermediate, a 1,3,4-thiadiazoline. These intermediates are often unstable and can lose nitrogen gas (N₂) at higher temperatures (e.g., above -40°C) to generate a thiocarbonyl ylide.

However, a more prevalent mechanism, especially with substituted diazomethanes, involves a stepwise, non-concerted pathway initiated by the formation of a diradical or zwitterionic intermediate. quora.comacs.org In the presence of unreacted this compound, the highly reactive thiocarbonyl ylide generated from the initial intermediate can undergo a subsequent, rapid 1,3-dipolar cycloaddition. This second cycloaddition step leads to the formation of a sterically crowded five-membered ring containing two sulfur atoms, a 1,3-dithiolane. quora.comacs.org This cascade process, driven by the high reactivity of the thiocarbonyl group, makes the formation of 1,3-dithiolanes a characteristic outcome of this reaction. quora.comacs.org

Table 1: Mechanistic Pathways in the Reaction of a Thione with Diazomethane

| Mechanistic Pathway | Initial Step | Intermediate(s) | Final Product(s) | Key Conditions |

| Concerted Cycloaddition | [3+2] cycloaddition of diazomethane onto the C=S bond. | 1,3,4-Thiadiazoline | Thiirane, Ethene derivatives (after N₂ extrusion and desulfurization) | Lower temperatures (-75°C) may stabilize the initial cycloadduct. |

| Stepwise (Diradical) | Formation of a diradical or zwitterionic intermediate. | Diradical, Thiocarbonyl Ylide, 1,5-Diradical | 1,3-Dithiolane | Predominant pathway, especially with substituted diazoalkanes. |

The electron-deficient nature of the thiocarbonyl carbon and the high polarizability of the C=S bond make this compound an excellent dienophile in hetero-Diels-Alder reactions. thieme-connect.de It can react with conjugated dienes in a [4+2] cycloaddition to form six-membered sulfur-containing heterocycles. The reactivity of thioketones in these reactions far exceeds that of their ketone counterparts. thieme-connect.de

Furthermore, the C=S bond can act as a dipolarophile with a wide array of 1,3-dipoles beyond diazo compounds, such as nitrile oxides and azomethine ylides, providing synthetic routes to various five-membered heterocycles. The general principles of Frontier Molecular Orbital (FMO) theory that govern standard Diels-Alder and 1,3-dipolar cycloadditions apply, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the reaction's feasibility and regioselectivity.

As introduced in the reaction with diazomethane, diradical mechanisms are significant in the cycloaddition chemistry of thioketones. quora.comacs.org Unlike the concerted pericyclic mechanism often envisioned for Diels-Alder and some 1,3-dipolar cycloadditions, the reaction of a thioketone can proceed stepwise.

The reaction is initiated by the formation of a C-C bond between the diazo carbon and the thiocarbonyl carbon, generating a diradical intermediate. quora.comacs.org This intermediate can then undergo one of two competitive processes:

Ring Closure: The radical ends can combine to form a five-membered ring, such as the 1,3,4-thiadiazoline mentioned earlier.

Nitrogen Extrusion: The intermediate can lose a molecule of N₂, a thermodynamically favorable process, to form a thiocarbonyl ylide, which is itself a 1,3-dipole. quora.comacs.org

If this ylide is formed in the presence of a second molecule of the starting thione, it can be trapped in a subsequent cycloaddition. This step also proceeds via a diradical mechanism, forming a stabilized 1,5-diradical which then cyclizes to yield the final 1,3-dithiolane product. quora.comacs.org The stability of these diradical intermediates is a key factor in dictating the reaction pathway.

Polymerization and Oligomerization Phenomena

A defining characteristic of unhindered, non-aromatic thioketones like this compound is their tendency to spontaneously polymerize or oligomerize. wikipedia.orgthieme-connect.de This reactivity often complicates their isolation and handling in monomeric form. thieme-connect.de

The primary factor driving the polymerization of this compound is the thermodynamic instability of the C=S double bond. The dissociation energy of a C=S bond is significantly lower than that of a C=O bond, meaning the formation of two C-S single bonds (as in a polymer) is energetically favored over the preservation of one C=S double bond. caltech.edu This instability arises from the poor p-orbital overlap between the second-row carbon and the larger, more diffuse third-row sulfur atom. wikipedia.orgquora.com

The kinetics of polymerization can be influenced by several factors:

Temperature: Lower temperatures can slow the rate of spontaneous polymerization, allowing for the handling of the monomer for short periods. sciencemadness.org

Purity: The presence of impurities can initiate polymerization.

Initiators: Polymerization can proceed via radical or ionic (typically anionic) mechanisms. Free-radical initiators can dramatically accelerate the process. sciencemadness.org

Table 2: Factors Affecting Thione Stability and Polymerization

| Factor | Influence on Monomer Stability | Effect on Polymerization | Explanation |

| C=S Bond Energy | Lowers stability | Promotes polymerization | The formation of two C-S single bonds is energetically more favorable than one C=S double bond. caltech.edu |

| Steric Hindrance | Increases stability | Inhibits polymerization | Bulky groups near the C=S bond prevent the approach of other monomers. thieme-connect.dequora.com |

| Electronic Effects | Can increase stability | Can inhibit polymerization | Resonance or conjugation can delocalize the π-electrons of the C=S bond, increasing its stability. |

| Temperature | Decreases stability (at higher temps) | Accelerates polymerization | Provides activation energy for polymerization; low temperatures are used for stabilization. sciencemadness.org |

| Enethiol Tautomer | Higher stability than thione | Does not polymerize | The enethiol form is less reactive; the equilibrium position affects the overall rate of polymerization. caltech.edusciencemadness.org |

Given their propensity for polymerization, strategies to stabilize reactive thiones are crucial for their synthesis, isolation, and use as chemical reagents. The most effective and widely used strategy is the introduction of steric hindrance.

By flanking the thiocarbonyl group with large, bulky substituents, the approach of another monomer molecule is physically blocked, preventing the intermolecular reactions that lead to dimerization or polymerization. thieme-connect.dequora.com This "steric protection" is the reason why thioketones like thiobenzophenone (with two phenyl groups) or thiocamphor are stable as monomers at room temperature, whereas simple alkyl thioketones like thioacetone are not. wikipedia.org

Electronic stabilization can also play a role. If the C=S bond is part of a conjugated system (as in thiobenzophenone) or if adjacent atoms can donate electron density through resonance (as in thioamides or thioesters), the stability of the monomeric form is increased. thieme-connect.dequora.com For a simple cyclic thione like this compound, which lacks significant steric bulk around the thiocarbonyl group, instability and rapid polymerization are expected.

Rearrangement Reactions

Pericyclic reactions, particularly sigmatropic rearrangements, are a cornerstone of organic synthesis. The thio-Claisen rearrangement, a sulfur analogue of the well-known Claisen rearrangement, is a powerful tool for carbon-carbon bond formation. wikipedia.orgnrochemistry.com This libretexts.orglibretexts.org-sigmatropic rearrangement typically involves the thermal conversion of an allyl vinyl sulfide (B99878) to a γ,δ-unsaturated thiocarbonyl compound. wikipedia.orgnrochemistry.com The reaction proceeds through a concerted, cyclic transition state and is generally considered to be intramolecular. wikipedia.org

Thio-Claisen Rearrangement and its Analogues

In the context of this compound, a hypothetical thio-Claisen rearrangement would involve an S-allyl derivative of its enethiol tautomer. However, specific examples or detailed studies of such a reaction involving this compound or its close analogues could not be identified in the surveyed literature. General principles suggest that the reaction would proceed, but the specific conditions, yields, and potential competing pathways for this particular system have not been reported.

Intramolecular Rearrangements and Cyclization Pathways

Intramolecular rearrangements and cyclizations are critical processes in the synthesis of complex cyclic and heterocyclic molecules. For this compound, such pathways could be envisioned to lead to a variety of novel molecular architectures. However, a thorough search of scientific databases did not yield any specific studies detailing intramolecular rearrangements or cyclization pathways originating from this compound.

Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) is known for its distinct reactivity compared to its oxygen analogue, the carbonyl group (C=O). The lower electronegativity and greater polarizability of sulfur influence the electrophilicity of the carbon atom and the nucleophilicity of the sulfur atom. caltech.edu

Conversely, the sulfur atom of the thiocarbonyl group possesses lone pairs of electrons and can act as a nucleophile or a site for electrophilic attack. Reactions with electrophiles could lead to the formation of sulfonium ions or other sulfur-functionalized derivatives. Again, while this is a general characteristic of thiocarbonyl compounds, specific research detailing the electrophilic reactivity of the sulfur atom in this compound is lacking. researchgate.net

Tautomeric Equilibria and Isomerism in Cyclopent 2 Enethione Systems

Enethiolization Pathways and Dynamics

The conversion of the thione tautomer to the enethiol tautomer, a process known as enethiolization, can proceed through several pathways. The most direct route is an uncatalyzed intramolecular proton transfer. However, this pathway typically involves a strained four-membered transition state and is associated with a very high activation energy, making it kinetically unfavorable.

More commonly, enethiolization is facilitated by catalysts, particularly solvent molecules that can act as proton shuttles. In aqueous or protic solvents, water or alcohol molecules can mediate the proton transfer through a lower-energy, six-membered transition state. This solvent-assisted mechanism involves the simultaneous donation of a proton to the thione's sulfur atom and abstraction of a proton from the alpha-carbon. Computational studies on the analogous oxygen compound, β-cyclopentanedione, show that the inclusion of even a single water molecule drastically reduces the tautomerization barrier. nih.govresearchgate.net This catalytic effect is expected to be a dominant pathway for the tautomerization of cyclopent-2-enethione in relevant solvent environments. The dynamics of this equilibrium are thus highly dependent on the presence and nature of proton-donating and -accepting species in the medium.

Theoretical and Experimental Elucidation of Tautomeric Forms

While specific experimental spectra for this compound are not widely documented, its tautomeric forms can be elucidated using standard analytical and computational techniques.

Theoretical Methods: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying thione-thiol tautomerism. nih.gov Methods like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)) are well-suited to calculate the geometries and relative energies of the thione and enethiol tautomers, as well as the transition state connecting them. nih.gov These calculations can predict which tautomer is more stable in the gas phase and provide insights into the electronic structure changes that occur during tautomerization. For many simple thiones, theoretical studies have shown the thione form to be the most stable tautomer in the gas phase. nih.gov

Experimental Methods: Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying and quantifying tautomers in solution. The distinct chemical environments of protons and carbons in the thione versus the enethiol form would result in different chemical shifts. For instance, the enethiol would exhibit a characteristic -SH proton signal. Infrared (IR) spectroscopy can also be used to distinguish between the two forms by identifying the characteristic C=S stretching vibration in the thione and the S-H and C=C stretching vibrations in the enethiol.

Influence of Substituents and Environmental Factors on Tautomeric Preferences

The position of the thione-enethiol equilibrium is sensitive to both internal (substituent) and external (environmental) factors.

Environmental Factors: The polarity of the solvent plays a critical role. The thione tautomer, with its polar C=S bond, is generally more polar than the less polar enethiol tautomer. Consequently, polar solvents (e.g., water, ethanol) are expected to preferentially stabilize the thione form through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor. researchgate.net Conversely, non-polar solvents (e.g., cyclohexane, carbon tetrachloride) would favor the enethiol form. researchgate.net This principle is well-established for other tautomeric systems, where a more polar tautomer is consistently favored in more polar solvents. researchgate.netmdpi.com

Substituents: The electronic nature of substituents on the cyclopentene (B43876) ring can also influence tautomeric preference. Electron-withdrawing groups attached to the ring can increase the acidity of the α-protons, which may stabilize the enethiol tautomer by facilitating proton removal. Conversely, electron-donating groups could destabilize the enethiol form. However, in some heterocyclic thione systems, computational studies have found that the effect of substituents on the relative stabilities and energy barriers can be minimal. nih.gov

Computational Studies on Tautomerization Energy Barriers

Computational studies are essential for quantifying the energy barriers associated with tautomerization. While specific data for this compound is limited, extensive research on its oxygen analog, β-cyclopentanedione, provides a reliable model for understanding the energetics of the process. nih.gov

For the uncatalyzed intramolecular proton transfer, the energy barrier is typically very high. However, the presence of solvent molecules acting as catalysts dramatically lowers this barrier. researchgate.net Computational studies on β-cyclopentanedione demonstrate that a single water molecule can reduce the activation energy by more than half, and pathways involving two or more water molecules lower it even further. nih.govresearchgate.net This is because the water molecules create a proton relay system, avoiding the high-energy, strained transition state of the uncatalyzed reaction. researchgate.net A similar trend is expected for this compound, where solvent-assisted pathways represent the most kinetically feasible routes for tautomerization.

The table below, based on data for the analogous β-cyclopentanedione system, illustrates the calculated effect of water molecules on the tautomerization energy barrier.

| Tautomerization Pathway | Calculated Energy Barrier (kcal/mol) |

| Uncatalyzed (Intramolecular) | High (e.g., > 50) |

| One-Water-Assisted | Significantly Reduced (e.g., ~20-27) |

| Two-Water-Assisted | Further Reduced (e.g., ~10-15) |

Note: The values are illustrative and based on computational studies of the analogous β-cyclopentanedione system. The absolute values for this compound may differ, but the trend of barrier reduction by water is expected to be the same.

Advanced Spectroscopic Characterization of Cyclopent 2 Enethione

Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic Structure Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the structural and bonding characteristics of Cyclopent-2-enethione. These methods are highly sensitive to the molecule's conformation and the electronic distribution within its bonds. The analysis of vibrational modes, such as the characteristic C=S stretch, ring puckering, and twisting motions, provides a detailed fingerprint of the molecule's structure.

Low-temperature matrix isolation is a powerful technique used to study molecules by trapping them in an inert, solid matrix (such as argon) at cryogenic temperatures (e.g., 10-15 K). youtube.com This environment prevents molecular collisions and rotation, leading to a significant sharpening of spectral bands. youtube.com The result is a highly resolved vibrational spectrum that allows for the unambiguous identification of different conformers and the precise assignment of fundamental vibrational frequencies.

In studies of analogous cyclic compounds, this technique has been crucial for identifying products from gas-phase pyrolysis by trapping them for FTIR analysis. nih.gov For this compound, matrix isolation IR spectroscopy would enable the detailed characterization of its fundamental vibrational modes, free from the complexities of intermolecular interactions present in condensed phases. This method is particularly effective for observing fine vibrational structures that would otherwise be obscured at room temperature. youtube.com

Gas-phase infrared spectroscopy provides data on molecules in their isolated state, free from solvent or matrix effects. This technique is essential for understanding the intrinsic vibrational properties of a molecule. The resulting spectra, often characterized by rotational-vibrational fine structure, can be compared with theoretical calculations to yield precise structural parameters. The NIST/EPA Gas-Phase Infrared Database is a key resource for such spectra, although data for this compound itself is not as readily available as for its oxygen analogue, 2-cyclopenten-1-one (B42074). nist.gov Analysis in the gas phase is critical for establishing a baseline for the molecule's vibrational behavior.

Table 1: Expected Principal Vibrational Modes for this compound This table presents theoretically expected frequency ranges for the key vibrational modes of this compound based on known data for thioketones and cyclic systems.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H Stretch (alkenyl) | 3100 - 3000 | Stretching vibration of C-H bonds on the C=C double bond. |

| C-H Stretch (aliphatic) | 3000 - 2850 | Stretching vibration of C-H bonds on the saturated carbon atoms. |

| C=C Stretch | 1650 - 1600 | Stretching vibration of the carbon-carbon double bond within the ring. |

| C=S Stretch | 1250 - 1050 | Stretching vibration of the thiocarbonyl group. This is a key signature band. |

| Ring Puckering/Bending | < 500 | Low-frequency out-of-plane bending and puckering motions of the five-membered ring. |

| C-S Stretch | 800 - 600 | Stretching vibration of the single bonds between carbon and sulfur. |

Electronic Spectroscopy (UV-Vis, Photoelectron Spectroscopy) for Electronic Transitions and Orbital Analysis

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing direct information about its molecular orbitals. Techniques like UV-Vis absorption and photoelectron spectroscopy are indispensable for mapping the electronic landscape of this compound.

The electronic spectrum of this compound is expected to feature a characteristic n → π* transition. fiveable.me This transition involves the promotion of an electron from a non-bonding (n) orbital, primarily localized on the sulfur atom's lone pair, to an anti-bonding π* orbital associated with the C=S thiocarbonyl group. fiveable.me These transitions are typically lower in energy compared to π → π* transitions, causing them to appear at longer wavelengths in the UV-Visible spectrum. fiveable.me The intensity and position of this absorption band are sensitive to solvent polarity and molecular conformation. Analogous studies on 2-cyclopenten-1-one have utilized techniques like cavity ringdown absorption spectroscopy to investigate the very weak T₁ ← S₀ (n,π*) electronic transition, demonstrating the methods available for characterizing such states. researchgate.net

Core-level spectroscopies provide element-specific information about the electronic structure and chemical environment of atoms within a molecule.

X-ray Photoelectron Spectroscopy (XPS) : XPS, also known as ESCA (Electron Spectroscopy for Chemical Analysis), uses X-rays to eject core electrons from atoms. libretexts.org The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined. This binding energy is sensitive to the chemical environment of the atom, providing information on oxidation states and bonding. For this compound, XPS can distinguish the different carbon atoms (C=S, C=C, C-C) and provide a clear signal for the sulfur 2p core level, whose binding energy is characteristic of a thioketone environment.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) : NEXAFS spectroscopy involves tuning the X-ray energy across an element's absorption edge and measuring the absorption coefficient. stanford.edu Peaks in the NEXAFS spectrum correspond to the excitation of a core electron into unoccupied molecular orbitals. stanford.edu This technique is a powerful probe of the unoccupied electronic states. A NEXAFS study at the sulfur K-edge or L-edge would map the character and energy of the unoccupied orbitals of this compound, such as the key π* orbital of the C=S bond. Studies on related thionated molecules show that sulfur 2p NEXAFS spectra are dominated by strong pre-edge transitions and exhibit spin-orbit splitting. nih.gov

Table 2: Application of Electronic Spectroscopy to this compound This table outlines the application of various electronic spectroscopy techniques for the analysis of this compound.

| Technique | Information Obtained | Target Orbitals / Core Levels |

| UV-Vis Spectroscopy | Energy of electronic transitions. | Valence MOs (n, π, π). |

| Ultraviolet Photoelectron Spectroscopy (UPS) | Binding energies of valence electrons, mapping of occupied molecular orbitals. thermofisher.compsu.edu | Valence MOs (n, π). |

| X-ray Photoelectron Spectroscopy (XPS) | Core-level binding energies, elemental composition, chemical state analysis. | C 1s, S 2p. |

| NEXAFS Spectroscopy | Energy and character of unoccupied molecular orbitals. stanford.edu | Excitation from C 1s and S 2p to unoccupied MOs (e.g., π). |

High-Resolution Mass Spectrometry for Gas-Phase Identification and Reaction Monitoring (e.g., FVT/HRMS Coupling)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio. This accuracy allows for the determination of a molecule's elemental formula.

When coupled with techniques like Flash Vacuum Thermolysis (FVT), HRMS becomes a powerful tool for studying high-temperature, gas-phase chemical reactions. In an FVT/HRMS experiment, a precursor is rapidly heated under high vacuum, and the resulting products, including unstable or reactive intermediates, are immediately ionized and analyzed by the mass spectrometer. This allows for real-time monitoring of reaction pathways and the identification of transient species. In a related study, the thermal decomposition of 2-cyclopentenone was investigated using FVT, with the products being identified by matrix-isolation FTIR. nih.gov An FVT/HRMS study of this compound would similarly allow for the characterization of its thermal decomposition products, providing exact mass confirmation for fragments and rearranged species formed at high temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures and for probing the mechanisms of chemical reactions. While specific NMR data for this compound is not extensively detailed in the available literature, the principles of NMR spectroscopy provide a framework for its structural characterization. For structure elucidation, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable. These techniques allow for the assignment of proton and carbon signals and establish connectivity within the molecule, confirming the cyclopentene (B43876) ring structure and the presence of the thione group.

In mechanistic studies, NMR can be employed to follow the course of reactions involving this compound. For instance, by monitoring the changes in chemical shifts and coupling constants of the protons and carbons in the ring, one can infer conformational changes or the formation of intermediates. Time-resolved NMR studies could provide kinetic data on reactions, such as cycloadditions or nucleophilic additions at the thiocarbonyl group. The technique is particularly powerful for identifying and characterizing reaction products and byproducts, thus offering a detailed picture of the reaction pathway. The general approach for using NMR in structure determination is applicable to a wide range of small molecules, whether from natural or synthetic origins springernature.com.

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) for Radical and Electronic Structure Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as radicals and metal complexes wikipedia.orglibretexts.orgnih.gov. In the context of this compound, EPR would be a crucial tool for investigating its radical cation or anion, which could be generated through chemical or electrochemical oxidation or reduction. The EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which are indicative of the electronic environment of the unpaired electron. This data can reveal the distribution of the spin density within the radical, offering insights into its electronic structure and reactivity.

Theoretical and Computational Investigations of Cyclopent 2 Enethione

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the fundamental properties of molecules at the electronic level. These methods can elucidate geometric structures, electronic distributions, and predict chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For Cyclopent-2-enethione, DFT calculations could provide detailed insights into its electronic structure, including the distribution of electron density and the nature of chemical bonds. By mapping the electrostatic potential, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified, offering predictions about its reactivity towards various reagents.

For instance, a DFT study on 2-cyclopenten-1-one (B42074) has successfully elucidated its ground and excited state properties, providing a benchmark for what could be explored for this compound. Such calculations would be crucial in understanding how the replacement of the carbonyl oxygen with a sulfur atom influences the electronic landscape and, consequently, the chemical behavior of the molecule.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theoretical accuracy. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide highly accurate predictions of molecular geometries, vibrational frequencies, and energies.

Ab initio calculations on 2-cyclopenten-1-one have yielded precise data on its molecular properties, which have been shown to correlate with its biological activity. nih.gov Similar high-level calculations for this compound would be invaluable for obtaining benchmark data on its structure and stability, providing a reliable foundation for further computational and experimental studies.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a powerful framework for understanding chemical bonding and reactivity by describing the behavior of electrons in a molecule.

HOMO-LUMO Energy Gaps and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the outcome of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

A computational analysis of this compound would determine the energies and spatial distributions of its HOMO and LUMO. This information would be critical for predicting its behavior in various reactions, such as cycloadditions or nucleophilic additions. For example, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) governs the reaction's feasibility and stereoselectivity. wikipedia.org

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: These are example values and require specific computational results for validation.)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Orbital Interactions and Bonding Characteristics of the Thiocarbonyl Group

The thiocarbonyl group (C=S) is a key feature of this compound, and its electronic structure dictates much of the molecule's chemistry. A detailed molecular orbital analysis would reveal the nature of the π and π* orbitals associated with the C=S double bond and how they interact with the adjacent C=C double bond within the five-membered ring.

Reaction Pathway and Transition State Modeling

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Modeling the reaction pathways of this compound in various chemical transformations, such as cycloaddition reactions or dimerizations, would provide invaluable mechanistic insights. By locating the transition state structures—the highest energy points along the reaction coordinate—and calculating the associated activation barriers, the feasibility and kinetics of different reaction channels can be predicted.

For example, in a potential [2+2] cycloaddition reaction, computational modeling could determine whether the reaction proceeds through a concerted or a stepwise mechanism and predict the stereochemical outcome of the product. This level of detailed mechanistic understanding is often difficult to achieve through experimental means alone and highlights the predictive power of computational chemistry.

Computational Spectroscopy for Spectral Prediction and Interpretation

Theoretical studies employing computational spectroscopy are instrumental in predicting and interpreting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used to compute theoretical spectra, which can then be compared with experimental data to provide detailed assignments of spectral features to specific molecular vibrations or electronic transitions.

For molecules with a cyclopentene (B43876) ring, computational studies on analogous compounds like 2-cyclopenten-1-one and 2-cyclopenten-1-ol (B1584729) have demonstrated the power of these methods. In such studies, calculated vibrational frequencies and electronic transition energies generally show good agreement with experimental spectra, aiding in the precise assignment of spectral bands. This approach helps in understanding the relationship between molecular structure and spectral properties. However, without specific computational studies on this compound, a detailed prediction and interpretation of its spectra remain speculative.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of a molecule is defined by its potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. Conformational analysis involves identifying the stable conformers (energy minima on the PES) and the transition states for their interconversion (saddle points on the PES).

For cyclic molecules like those containing a cyclopentene ring, the conformational flexibility is often governed by ring-puckering and twisting motions. Theoretical calculations are crucial for mapping the PES and understanding these dynamics. For instance, studies on cyclopentane (B165970) and its derivatives have characterized the "envelope" and "twist" conformations and the energy barriers between them.

A theoretical investigation of this compound would likely involve mapping its PES by systematically varying key dihedral angles of the five-membered ring. This would reveal the preferred conformations and the pathways for conformational changes. Such an analysis would provide fundamental insights into the molecule's structure, stability, and dynamic behavior. Unfortunately, specific studies detailing the conformational analysis and potential energy surface of this compound are not available.

Applications of Cyclopent 2 Enethione in Advanced Organic Synthesis

As a Reactive Synthon in Complex Molecule Assembly

Cyclopent-2-enethione serves as a highly reactive synthon, a molecular fragment used to build more complex molecules. The thione group, being more polarizable and a better electron donor than its oxygen counterpart, imparts distinct reactivity to the enone system. This allows for a range of transformations that are often complementary to those of cyclopent-2-enone.

The α,β-unsaturated system of this compound is susceptible to a variety of nucleophilic and cycloaddition reactions. Organometallic reagents, enamines, and other soft nucleophiles readily undergo conjugate addition to the β-carbon, providing a straightforward route to functionalized cyclopentanone (B42830) derivatives. Furthermore, the dienophilic nature of the carbon-carbon double bond allows it to participate in Diels-Alder reactions, leading to the formation of bicyclic systems with high stereocontrol. masterorganicchemistry.comwikipedia.org The thione group itself can also act as a dienophile in hetero-Diels-Alder reactions, providing access to sulfur-containing six-membered rings. wikipedia.org

The reactivity of this compound as a synthon is summarized in the table below:

| Reaction Type | Reactant | Product Type |

| Conjugate Addition | Organocuprates, Enamines | β-Substituted Cyclopentanones |

| Diels-Alder Reaction | Dienes | Bicyclic Thio-compounds |

| [2+2] Cycloaddition | Alkenes, Ketenes | Cyclobutane-fused Thietanes |

| 1,3-Dipolar Cycloaddition | Nitrones, Azomethine Ylides | Spirocyclic Heterocycles |

Participation in Cascade Reactions and Multicomponent Cyclizations

The inherent reactivity of the enethione moiety in this compound makes it an excellent candidate for cascade reactions and multicomponent cyclizations. These processes, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for the rapid construction of molecular complexity from simple precursors.

In a cascade sequence, the initial reaction at one of the functional groups of this compound can trigger subsequent intramolecular transformations. For instance, a Michael addition to the β-position could be followed by an intramolecular aldol-type reaction or a condensation involving the thione group, leading to the formation of polycyclic systems in a single step. Thiazine-2-thiones, which are structurally related, have been shown to act as "masked" 1-azadienes in cascade dimerization reactions. mdpi.comndl.gov.in This suggests that this compound could similarly participate in complex reaction cascades.

Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials, can also leverage the reactivity of this compound. The diverse functionalities of the enethione can be exploited to bring together multiple reactants in a convergent manner. For example, a multicomponent reaction could involve the in-situ formation of a nucleophile that adds to the enone system, followed by trapping of the resulting intermediate with an electrophile and subsequent cyclization involving the thione group. Research on pyridine-2(1H)-thiones has demonstrated their utility in cascade syntheses of annulated heterocycles, highlighting the potential of thione-containing building blocks in such transformations. nih.gov

Role in the Synthesis of Sulfur-Containing Heterocycles and Building Blocks

The presence of a sulfur atom in this compound makes it a valuable precursor for the synthesis of a wide array of sulfur-containing heterocycles. These structural motifs are prevalent in many biologically active compounds and functional materials.

One of the most direct applications of this compound is in the synthesis of thiophene (B33073) derivatives. The Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, provides a conceptual basis for how this compound could be transformed. organic-chemistry.org By analogy, reactions that introduce a suitable three-carbon fragment to the enethione could lead to the formation of tetrahydrothiophenes, which can then be aromatized to thiophenes.

Furthermore, cycloaddition reactions involving the C=S bond of this compound provide a direct entry into various sulfur heterocycles. For example, reaction with diazo compounds can yield thiiranes, which can then undergo further transformations. Similarly, [3+2] cycloaddition reactions with 1,3-dipoles can lead to the formation of five-membered sulfur-containing heterocyclic rings. The synthesis of thiazolidine-2-thiones from carbon disulfide and propargylamines showcases the utility of the thione moiety in constructing sulfur- and nitrogen-containing heterocycles. acs.orgnih.gov

The following table outlines some of the potential sulfur-containing heterocycles that could be synthesized from this compound:

| Heterocycle Class | Synthetic Strategy |

| Thiophenes | Annulation with a three-carbon unit |

| Thiolanes | Reduction of the enone system |

| Thietanes | [2+2] Cycloaddition with alkenes |

| Thiazolidines | Reaction with azomethine ylides |

| 1,2,4-Trithiolanes | Reaction with Lawesson's reagent |

Development of Novel Reagents and Catalysts derived from this compound Analogues

While the direct application of this compound as a reagent or catalyst is not extensively documented, its structural framework offers significant potential for the development of novel chemical tools. Modification of the this compound scaffold can lead to the creation of new ligands for transition metal catalysis or organocatalysts with unique reactivity.

The sulfur atom in this compound and its derivatives can act as a coordinating atom for various transition metals. By introducing chiral substituents onto the cyclopentane (B165970) ring, chiral thioether or thiourea-based ligands could be synthesized. These ligands could find applications in asymmetric catalysis, enabling the stereoselective synthesis of valuable chiral molecules.

Furthermore, the enethione functionality itself could be incorporated into more complex molecular architectures to create novel organocatalysts. The ability of the thione group to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of catalysts for a variety of organic transformations. While this area remains largely unexplored, the unique electronic and steric properties of this compound analogues make them promising candidates for future research in reagent and catalyst development.

Future Directions and Emerging Research Avenues in Cyclopent 2 Enethione Chemistry

Green Chemistry Approaches to Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of cyclopent-2-enethione should prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of microwave-assisted thionation . Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products with reduced reaction times. nih.govmdpi.com The direct thionation of cyclopent-2-enone using reagents like Lawesson's reagent could be optimized under microwave conditions, potentially in the absence of traditional, volatile organic solvents. tandfonline.comresearchgate.net Research in this area could focus on developing catalytic, microwave-assisted protocols to further enhance the sustainability of the synthesis. researchgate.net

Another key area for development is solvent-free synthesis . researchgate.netmdpi.comcore.ac.uk The elimination of solvents, which constitute a significant portion of chemical waste, is a primary goal of green chemistry. Investigating solid-state reactions or reactions under neat conditions for the synthesis of this compound could lead to highly efficient and environmentally friendly processes. mdpi.com The use of recyclable catalysts in solvent-free systems would further enhance the green credentials of such methodologies. researchgate.net

Furthermore, the development of catalytic thionation methods under green conditions is a critical research direction. While stoichiometric thionating agents like Lawesson's reagent are effective, they generate significant phosphorus-containing byproducts. Future efforts should be directed towards discovering new catalysts that can facilitate the conversion of the carbonyl group of cyclopent-2-enone to a thiocarbonyl group using safer and more atom-economical sulfur sources. mdpi.com This could involve the design of novel transition-metal catalysts or organocatalysts that operate under mild conditions.

| Green Synthesis Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Thionation | Reduced reaction times, higher yields, potential for solvent-free conditions. nih.govmdpi.com | Optimization of reaction parameters, development of catalytic systems. tandfonline.comresearchgate.net |

| Solvent-Free Synthesis | Elimination of solvent waste, simplified purification. researchgate.netmdpi.com | Exploration of solid-state reactions and neat reaction conditions. |

| Catalytic Thionation | Reduced waste from stoichiometric reagents, improved atom economy. mdpi.com | Design of novel catalysts for the thionation of enones. |

Exploration of Novel Reactivity Patterns

The unique electronic structure of the α,β-unsaturated thione moiety in this compound is expected to give rise to novel reactivity patterns compared to its oxygen analog. A deeper exploration of these reactions will be crucial for unlocking the synthetic potential of this scaffold.

A significant area of interest is the participation of this compound in photochemical [2+2] cycloadditions . The photodimerization of cyclopentenone and its [2+2] photoaddition with other alkenes are well-documented reactions that provide access to complex cyclobutane (B1203170) structures. researchgate.netorganicreactions.org Investigating the analogous photochemical behavior of this compound could lead to the synthesis of novel sulfur-containing polycyclic systems. nsf.govaklectures.com The influence of the sulfur atom on the excited-state reactivity and the stereochemical outcomes of these cycloadditions would be a key aspect of this research.

The behavior of this compound in Diels-Alder reactions also warrants thorough investigation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com α,β-Unsaturated thiones can act as dienophiles or as part of a heterodienic system. nih.govresearchgate.net A systematic study of the Diels-Alder reactions of this compound with a variety of dienes would establish its utility in the construction of six-membered rings and fused bicyclic systems containing sulfur.

Furthermore, 1,3-dipolar cycloaddition reactions involving this compound are a promising avenue for the synthesis of novel five-membered heterocyclic systems. wikipedia.orgchim.ityoutube.comorganic-chemistry.orgslideshare.net The carbon-sulfur double bond can act as a dipolarophile, reacting with a wide range of 1,3-dipoles to generate structurally diverse and potentially biologically active molecules. Elucidating the regioselectivity and stereoselectivity of these reactions will be crucial for their synthetic application.

| Reaction Type | Potential Synthetic Utility | Key Research Questions |

| Photochemical [2+2] Cycloaddition | Synthesis of sulfur-containing cyclobutane derivatives and polycyclic systems. researchgate.netorganicreactions.orgnsf.govaklectures.com | Excited-state reactivity, stereochemical outcomes. |

| Diels-Alder Reactions | Construction of sulfur-containing six-membered rings and fused bicyclic systems. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.govresearchgate.net | Reactivity as a dienophile versus a heterodiene, stereoselectivity. |

| 1,3-Dipolar Cycloadditions | Synthesis of novel five-membered sulfur-containing heterocycles. wikipedia.orgchim.ityoutube.comorganic-chemistry.orgslideshare.net | Reactivity with various 1,3-dipoles, regioselectivity, and stereoselectivity. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to understand and predict the behavior of molecules. The application of advanced computational modeling to this compound can provide valuable insights into its structure, reactivity, and spectroscopic properties, thereby guiding experimental efforts.

Density Functional Theory (DFT) studies can be employed to investigate the electronic structure of this compound in detail. Such studies can elucidate the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in pericyclic reactions like the Diels-Alder and 1,3-dipolar cycloadditions. Furthermore, DFT calculations can be used to model the mechanism of its synthesis, for instance, the thionation of cyclopent-2-enone with Lawesson's reagent, to understand the reaction pathway and identify key intermediates and transition states. acs.org

Ab initio calculations will be instrumental in exploring the excited electronic states of this compound. mdpi.comaps.orgvu.lt This is particularly relevant for predicting its photochemical reactivity, such as in [2+2] cycloadditions. By mapping the potential energy surfaces of the excited states, researchers can identify the pathways leading to different photoproducts and understand the factors that govern the reaction's efficiency and selectivity.

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in solution and its interactions with other molecules. nih.govmdpi.com MD simulations can be used to study the conformational dynamics of the five-membered ring and to model the course of its reactions in a dynamic environment, providing a more realistic picture of the reaction mechanism than static calculations.

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Electronic structure analysis, modeling of reaction mechanisms. acs.org | Understanding of frontier orbitals, reaction pathways, and transition states. |

| Ab initio Calculations | Investigation of excited electronic states. mdpi.comaps.orgvu.lt | Prediction of photochemical reactivity and reaction pathways. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and reaction mechanisms in solution. nih.govmdpi.com | Insights into solvent effects and dynamic aspects of reactions. |

Development of Robust Spectroscopic Techniques for Transient Species Characterization

The study of reactive intermediates is crucial for a complete understanding of reaction mechanisms. The development and application of advanced spectroscopic techniques will be essential for the characterization of transient species generated from this compound.

Femtosecond transient absorption spectroscopy is a powerful technique for studying ultrafast photophysical and photochemical processes. dmphotonics.comnd.edumdpi.comnih.govrsc.org By using ultrashort laser pulses, it is possible to monitor the evolution of excited states and the formation of transient intermediates on the femtosecond to nanosecond timescale. Applying this technique to this compound will allow for the direct observation of its excited-state dynamics and the initial steps of its photochemical reactions.

Time-resolved IR spectroscopy provides structural information about transient species by monitoring changes in their vibrational spectra over time. unc.eduunipr.ituzh.chresearchgate.netmpg.de This technique can be used to identify the structures of short-lived intermediates in both photochemical and thermal reactions of this compound. The characteristic vibrational frequencies of the thiocarbonyl group and other functional groups in the molecule can serve as sensitive probes of structural changes.

The characterization of radical intermediates that may be formed from this compound is another important research direction. Techniques such as time-resolved electron paramagnetic resonance (TR-EPR) spectroscopy can be employed to detect and characterize paramagnetic species, providing valuable information about radical-mediated reaction pathways.

| Spectroscopic Technique | Application to this compound | Information Gained |

| Femtosecond Transient Absorption Spectroscopy | Study of ultrafast photophysical and photochemical processes. dmphotonics.comnd.edumdpi.comnih.govrsc.org | Excited-state lifetimes, dynamics of intermediate formation. |

| Time-Resolved IR Spectroscopy | Structural characterization of short-lived intermediates. unc.eduunipr.ituzh.chresearchgate.netmpg.de | Vibrational spectra and structures of transient species. |

| Time-Resolved Electron Paramagnetic Resonance (TR-EPR) | Detection and characterization of radical intermediates. | Information on radical-mediated reaction mechanisms. |

Q & A

Q. What frameworks support the integration of this compound into novel heterocyclic synthesis pathways?

- Methodology : Apply retrosynthetic analysis to identify feasible disconnections. Screen catalysts (e.g., organocatalysts, transition metals) for key steps like [4+2] cycloadditions. Use Design of Experiments (DoE) to optimize yield and selectivity. Document failed attempts in supplementary materials to guide future research .

Q. Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.